6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol is a compound that features an indole and oxaborole moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The oxaborole ring is a boron-containing heterocycle that has gained attention for its potential in medicinal chemistry due to its unique reactivity and ability to form stable complexes with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol typically involves the formation of the indole and oxaborole rings followed by their coupling. One common method involves the rhodium-catalyzed mono-ortho C–H activation/carbenoid insertion/aldol-type cyclization of 3-aldehyde-2-phenyl-1H-indoles with diazo compounds . This method provides a novel approach to synthesizing complex indole derivatives with high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: The nitro group on the indole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Amino-indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The oxaborole ring can form stable complexes with biomolecules, enhancing the compound’s biological activity. These interactions can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activity.
5-Fluoro-1H-indole-2-carboxylate derivatives: Known for their antiviral activity.
Benzo[d]thiazol-2-ylamino derivatives: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol is unique due to the presence of both indole and oxaborole moieties, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a promising candidate for further research and development in various fields .
Properties
Molecular Formula |
C15H11BClNO2 |
---|---|
Molecular Weight |
283.5 g/mol |
IUPAC Name |
5-chloro-1-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)indole |
InChI |
InChI=1S/C15H11BClNO2/c17-12-2-4-15-10(7-12)5-6-18(15)13-3-1-11-9-20-16(19)14(11)8-13/h1-8,19H,9H2 |
InChI Key |
OASRTCFVUVRBCU-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)N3C=CC4=C3C=CC(=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.